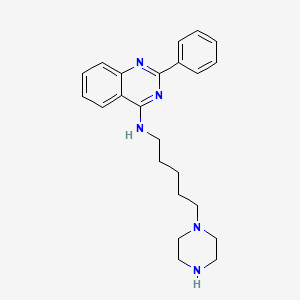
2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine is a synthetic organic compound with the molecular formula C23H29N5 and a molecular weight of 375.51 g/mol . This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine typically involves the condensation of quinazoline derivatives with piperazine and phenyl-containing intermediates . One common method involves the reaction of 2-phenylquinazolin-4-amine with 1-(5-bromopentyl)piperazine under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring or the piperazine moiety.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives . Substitution reactions can lead to various substituted quinazoline or piperazine derivatives .
Applications De Recherche Scientifique
2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as kinases and other enzymes . The compound can bind to the active site of these enzymes, inhibiting their activity and disrupting cellular signaling pathways . This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinazolin-4-amine: A precursor in the synthesis of 2-Phenyl-N-(5-(piperazin-1-yl)pentyl)quinazolin-4-amine.
N-(5-(1-Piperazinyl)pentyl)quinazolin-4-amine: Another related compound with similar structural features.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with similar biological activities, particularly as an enzyme inhibitor.
Uniqueness
This compound is unique due to its specific combination of a quinazoline core with a piperazine and phenyl substituent . This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
501443-70-5 |
|---|---|
Formule moléculaire |
C23H29N5 |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
2-phenyl-N-(5-piperazin-1-ylpentyl)quinazolin-4-amine |
InChI |
InChI=1S/C23H29N5/c1-3-9-19(10-4-1)22-26-21-12-6-5-11-20(21)23(27-22)25-13-7-2-8-16-28-17-14-24-15-18-28/h1,3-6,9-12,24H,2,7-8,13-18H2,(H,25,26,27) |
Clé InChI |
UQOQSKRIYZSBHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCCCCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















